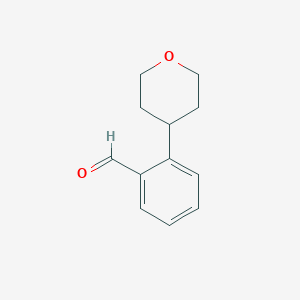

2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(oxan-4-yl)benzaldehyde |

InChI |

InChI=1S/C12H14O2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,9-10H,5-8H2 |

InChI Key |

REBUKLNFWZYKSD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC=CC=C2C=O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Tetrahydro 2h Pyran 4 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is modulated by the electronic effects of the attached benzene (B151609) ring and the steric hindrance imposed by the ortho-substituted THP moiety.

The most fundamental reaction of the aldehyde group in 2-(tetrahydro-2H-pyran-4-yl)benzaldehyde is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol.

The general mechanism is as follows:

Nucleophilic Attack: The nucleophile (:Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: The C=O π-bond breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide ion.

Protonation: An acid source protonates the alkoxide to give the final alcohol product.

As an aromatic aldehyde, this compound is generally less reactive than its aliphatic counterparts. This reduced reactivity is due to the electron-donating resonance effect of the benzene ring, which decreases the partial positive charge on the carbonyl carbon, making it less electrophilic. Furthermore, the bulky tetrahydropyran (B127337) group at the ortho position can introduce steric hindrance, potentially slowing the approach of large nucleophiles.

Common nucleophilic addition reactions include the addition of Grignard reagents to form secondary alcohols or the addition of cyanide to produce cyanohydrins.

A significant class of reactions for this aldehyde is condensation with active methylene (B1212753) compounds—compounds possessing a CH₂ group flanked by two electron-withdrawing groups. The Knoevenagel condensation is a prime example of this transformation. In this reaction, a basic catalyst deprotonates the active methylene compound to generate a stabilized carbanion (a nucleophile), which then adds to the aldehyde. Subsequent dehydration yields a new C=C double bond.

This reaction is highly versatile for carbon-carbon bond formation. Various catalysts, from simple organic bases like piperidine (B6355638) to more advanced systems, can be employed. The reaction of this compound with different active methylene compounds leads to a diverse range of α,β-unsaturated products, which are valuable synthetic intermediates.

| Active Methylene Compound | Chemical Name | Resulting Product Structure (General) |

|---|---|---|

| CH₂(CN)₂ | Malononitrile (B47326) | Ar-CH=C(CN)₂ |

| CH₂(COOEt)₂ | Diethyl malonate | Ar-CH=C(COOEt)₂ |

| NCCH₂COOEt | Ethyl cyanoacetate | Ar-CH=C(CN)(COOEt) |

| CH₂(COCH₃)₂ | Acetylacetone | Ar-CH=C(COCH₃)₂ |

In the "Resulting Product Structure" column, "Ar" represents the 2-(tetrahydro-2H-pyran-4-yl)phenyl group.

The aldehyde group is readily converted into other functional groups, a feature widely used in multi-step organic synthesis and for creating derivatives for research.

Schiff Base Formation: Reaction with primary amines yields imines (or Schiff bases), which are common ligands in coordination chemistry and intermediates for synthesizing amines via reduction.

Acetal Protection: In the presence of an acid catalyst, the aldehyde reacts with alcohols (e.g., ethylene (B1197577) glycol) to form acetals. This reaction is frequently used to protect the aldehyde group from reacting with nucleophiles or reducing agents while transformations are carried out elsewhere in the molecule.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into an alkene. This method is highly effective for forming a C=C double bond with predictable stereochemistry, allowing for the synthesis of complex olefinic structures.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)benzoic acid, using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Transformations of the Tetrahydropyran Ring System

The tetrahydropyran ring is a saturated cyclic ether and is generally characterized by its chemical stability. Unlike its five-membered analogue, tetrahydrofuran (B95107) (THF), the six-membered THP ring is significantly less prone to ring-opening reactions. researchgate.netrsc.org

The THP ring in this compound is robust and resistant to cleavage under many standard chemical conditions, including strongly acidic media where THF would polymerize. rsc.org Ring-opening of simple, saturated C-substituted tetrahydropyrans is not a common transformation and typically requires harsh conditions or specifically engineered substrates. For instance, studies on related systems show that ring-opening often necessitates the presence of activating groups, such as an adjacent aryl or alkoxy group at the C2 position, which are absent in this molecule. rsc.orglookchem.com Therefore, for most synthetic applications, the THP moiety in this compound can be considered a stable, non-reactive substituent.

While the C-H bonds of the saturated THP ring are inherently unreactive, modern synthetic methodologies have enabled their functionalization. These advanced strategies typically involve the generation of a reactive intermediate, such as a radical or an oxocarbenium ion.

The positions alpha to the ether oxygen (C2 and C6) are the most susceptible to functionalization. nih.govresearchgate.net This is because they can be selectively targeted to form a stabilized radical or cation. Methods include:

Hydrogen Atom Transfer (HAT): Photocatalytic or electrophotocatalytic systems can abstract a hydrogen atom from the C2 or C6 position to generate a radical. nih.govresearchgate.net This radical can then be trapped by another molecule in a C-C or C-heteroatom bond-forming reaction, allowing for the coupling of the THP ring to other fragments.

Oxidative C–H Activation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the formation of an oxocarbenium ion, which can then be attacked by a nucleophile. nih.gov

Multi-Component Reactions Featuring this compound as a Reactant

This compound serves as a versatile reactant in multi-component reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. These reactions are advantageous for their high atom economy and ability to rapidly generate diverse molecular structures.

A notable application of this compound is in the synthesis of spirooxindoles. researchgate.netnih.gov Spirooxindoles are a class of compounds with significant biological activity. researchgate.net In a one-pot, three-component reaction, this compound can react with isatin (B1672199) and an active methylene compound, such as malononitrile or dimedone, to produce spirooxindole derivatives. researchgate.netnih.gov These reactions are often catalyzed by organocatalysts like L-proline. arabjchem.org

Another significant MCR is the Biginelli reaction, which is used to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgtaylorandfrancis.com These compounds are of interest in the pharmaceutical industry for their potential as calcium channel blockers and antihypertensive agents. wikipedia.org In this reaction, this compound is condensed with a β-ketoester (like ethyl acetoacetate) and urea (B33335). wikipedia.orgtaylorandfrancis.com The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgtaylorandfrancis.com

The Ugi four-component reaction (Ugi-4CR) is another prominent MCR where this compound can be utilized. wikipedia.orgnih.gov This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acetamido carboxamide derivatives. wikipedia.orgnih.govorganic-chemistry.org The Ugi reaction is known for its high yields and the formation of only water as a byproduct. wikipedia.org

Below is an interactive data table summarizing these multi-component reactions.

| Reaction Name | Other Key Reactants | Catalyst Type | Product Class |

| Spirooxindole Synthesis | Isatin, Active Methylene Compound | Organocatalyst (e.g., L-proline) | Spirooxindoles |

| Biginelli Reaction | β-ketoester, Urea | Acid (Brønsted or Lewis) | Dihydropyrimidinones |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Often uncatalyzed | α-Acetamido Carboxamides |

Mechanistic Investigations of Key Reaction Pathways

Unraveling Reaction Mechanisms through Experimental Studies

Experimental studies are crucial for understanding the step-by-step processes of chemical reactions. For reactions involving substituted benzaldehydes like this compound, kinetic studies are often employed to determine the reaction order and identify the rate-determining step. researchgate.netphyschemres.org For instance, in the formation of tetrahydrobenzo[b]pyran, kinetic data has shown that the initial Knoevenagel condensation between the aldehyde and an active methylene compound is often the rate-determining step. physchemres.org

In the Biginelli reaction, the proposed mechanism involves an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. wikipedia.org This is followed by the nucleophilic addition of the β-ketoester enolate, and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. wikipedia.org

The mechanism of the Ugi reaction is believed to start with the formation of an imine from the aldehyde and the amine. wikipedia.orgorganic-chemistry.org This imine is then protonated by the carboxylic acid, followed by the nucleophilic addition of the isocyanide. The final step is an irreversible Mumm rearrangement that drives the reaction to completion. wikipedia.orgnih.gov

Influence of Catalysis on Reaction Outcomes and Selectivity

Catalysis plays a pivotal role in directing the outcomes and selectivity of chemical reactions. The choice of catalyst can significantly impact the reaction rate, yield, and stereoselectivity. In the synthesis of heterocyclic compounds, a wide range of catalysts are employed, including organocatalysts, metal catalysts, and nanocatalysts. nih.govsouleresearchgroup.org

For instance, in the synthesis of tetrahydrobenzo[b]pyran derivatives through a three-component reaction, various catalysts such as alum (NH₄Al(SO₄)₂·12H₂O) have been shown to be effective and reusable. arabjchem.orgresearchgate.net The proposed mechanism for this reaction when catalyzed by alum involves the catalyst activating the aldehyde, facilitating the initial Knoevenagel condensation. arabjchem.org This is followed by a Michael addition of a second reactant and subsequent cyclization. nih.gov

In the synthesis of spirooxindoles, transition metal catalysts are also utilized to achieve high efficiency. rsc.org Chiral catalysts can be employed to control the stereochemistry of the product, which is often crucial for its biological activity. The catalyst can influence the reaction by coordinating with the reactants in a way that favors the formation of one stereoisomer over others.

The following table details the influence of different catalysts on key reactions involving aldehyde substrates.

| Reaction Type | Catalyst Example | Role of Catalyst | Impact on Outcome |

| Tetrahydrobenzo[b]pyran Synthesis | Alum | Lewis acid, activates aldehyde | Increased reaction rate, high yield, reusability |

| Biginelli Reaction | Yb(OTf)₃ | Lewis acid, activates aldehyde | Increased reaction rate and yield |

| Spirooxindole Synthesis | L-proline | Organocatalyst, forms enamine intermediate | High yield and potential for enantioselectivity |

Advanced Spectroscopic and Analytical Characterization in Research of 2 Tetrahydro 2h Pyran 4 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-(tetrahydro-2H-pyran-4-yl)benzaldehyde provides detailed information about the number of different types of protons and their neighboring environments. The aldehydic proton is expected to be the most deshielded proton, appearing as a singlet at approximately 10.3 ppm. The aromatic protons on the disubstituted benzene (B151609) ring would likely appear in the range of 7.3 to 7.9 ppm, with their multiplicities and coupling constants being indicative of an ortho-substitution pattern.

The protons of the tetrahydropyran (B127337) ring are expected in the upfield region of the spectrum. The methine proton at the C4 position, which is attached to the benzaldehyde (B42025) ring, would likely resonate around 3.5 ppm as a multiplet. The methylene (B1212753) protons adjacent to the oxygen atom in the tetrahydropyran ring (at the C2 and C6 positions) are expected to appear as multiplets in the range of 3.4 to 4.1 ppm. The remaining methylene protons (at the C3 and C5 positions) would be found further upfield, typically between 1.7 and 2.0 ppm, also as multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | ~10.3 | Singlet |

| Aromatic-H | ~7.9 | Doublet |

| Aromatic-H | ~7.6 | Triplet |

| Aromatic-H | ~7.5 | Triplet |

| Aromatic-H | ~7.4 | Doublet |

| THP-H4 (CH) | ~3.5 | Multiplet |

| THP-H2, H6 (CH₂) | ~3.4 - 4.1 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is the most downfield signal, expected around 192 ppm. The aromatic carbons would resonate in the typical range of 125-145 ppm. The carbon atom of the benzene ring attached to the aldehyde group would be around 136 ppm, while the carbon attached to the tetrahydropyran ring would be at approximately 145 ppm.

The carbons of the tetrahydropyran ring would appear in the upfield region. The C4 carbon, bonded to the aromatic ring, is predicted to be around 40 ppm. The carbons adjacent to the oxygen (C2 and C6) would be in the range of 67-70 ppm, and the C3 and C5 carbons are expected at approximately 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~192 |

| Aromatic-C (C-CHO) | ~136 |

| Aromatic-C (C-THP) | ~145 |

| Aromatic-C | ~125-134 |

| THP-C4 | ~40 |

| THP-C2, C6 | ~68 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum would reveal correlations between adjacent protons. For instance, it would show the coupling between the different aromatic protons, confirming their relative positions. Within the tetrahydropyran ring, the COSY spectrum would show correlations between the H4 proton and the H3/H5 protons, and between the H2/H6 protons and the H3/H5 protons, thus confirming the ring structure.

An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For example, the carbon signal at ~40 ppm would show a correlation with the proton signal at ~3.5 ppm, confirming the assignment of C4 and H4.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₁₂H₁₄O₂. The calculated exact mass for the molecular ion [M]⁺ is 190.0994 g/mol . HRMS analysis would be expected to yield a measured m/z value very close to this calculated mass, confirming the elemental composition of the molecule.

In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The analysis of these fragments provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways.

One likely fragmentation is the loss of the formyl radical (•CHO), resulting in a fragment with an m/z of 161. Another prominent fragmentation pathway would involve the cleavage of the tetrahydropyran ring. The loss of a C₄H₈O fragment from the tetrahydropyran ring could lead to a fragment ion corresponding to a vinylbenzaldehyde radical cation. Cleavage at the bond connecting the two rings could result in a benzaldehyde radical cation (m/z 106) or a tetrahydropyranyl cation. The fragmentation of the benzaldehyde moiety itself can lead to the formation of a phenyl cation (m/z 77) by loss of the CHO group.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 190 | [M]⁺ |

| 161 | [M - CHO]⁺ |

| 106 | [C₆H₅CHO]⁺ |

| 85 | [C₅H₉O]⁺ (Tetrahydropyranyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds vibrate at specific, characteristic frequencies, and these absorptions are recorded as a spectrum.

The key functional groups and their expected IR absorption regions are:

Aromatic C-H Stretching: The C-H bonds of the benzene ring typically show absorption bands in the region of 3100-3000 cm⁻¹.

Aldehyde C-H Stretching: The C-H bond of the aldehyde group gives rise to two characteristic, and often weak, absorption bands in the regions of 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹. The presence of these two bands is a strong indicator of an aldehyde functional group.

Carbonyl (C=O) Stretching: The C=O bond of the aromatic aldehyde is expected to produce a strong, sharp absorption band in the range of 1710-1685 cm⁻¹. The conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic aldehyde. docbrown.info

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring will show several absorption bands of variable intensity in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the tetrahydropyran ring will exhibit strong absorption bands in the 2960-2850 cm⁻¹ range.

C-O-C Stretching: The ether linkage (C-O-C) within the tetrahydropyran ring is expected to show a strong and characteristic absorption band in the region of 1260-1070 cm⁻¹.

The following interactive data table summarizes the predicted characteristic IR absorption bands for this compound.

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1600 - 1450 | Medium to Weak | |

| Aldehyde | C-H Stretch | 2850 - 2820 and 2750 - 2720 | Weak |

| C=O Stretch | 1710 - 1685 | Strong | |

| Tetrahydropyran Ring | C-H Stretch | 2960 - 2850 | Strong |

| C-O-C Stretch | 1260 - 1070 | Strong |

The "fingerprint region," typically below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole. This region is particularly useful for confirming the identity of a compound by comparing its spectrum to that of a known standard.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential analytical methodology for separating, identifying, and quantifying the components of a mixture. For a synthesized compound like this compound, chromatographic techniques are crucial for assessing its purity and for its isolation from reaction mixtures. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for purity assessment.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-modified silica (B1680970) gel, is used in the column. The mobile phase is a polar solvent mixture, commonly a combination of water and an organic modifier like acetonitrile (B52724) or methanol. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

For the analysis of aldehydes, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection, as the resulting hydrazones are strongly chromophoric. hitachi-hightech.comresearchgate.net

A hypothetical HPLC method for the purity assessment of this compound is outlined in the interactive data table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with an expected moderate boiling point, is amenable to GC analysis. GC is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

In GC, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (the mobile phase), such as helium or nitrogen, carries the sample through the column. Separation is achieved based on the differential partitioning of the components between the stationary phase and the carrier gas.

A common stationary phase for the analysis of aromatic aldehydes is a nonpolar or medium-polarity phase, such as a 5% phenyl-methylpolysiloxane. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, which can be invaluable for identifying unknown impurities.

A plausible set of GC conditions for the analysis of this compound is presented in the interactive data table below.

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Through these chromatographic methods, the purity of this compound can be accurately determined, and the compound can be effectively isolated for further research and application.

Computational Chemistry Investigations of 2 Tetrahydro 2h Pyran 4 Yl Benzaldehyde

Quantum Chemical Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) Studies on Conformational Preferences

No dedicated Density Functional Theory (DFT) studies were found that specifically detail the conformational preferences of 2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde. Such a study would theoretically involve the investigation of the orientation of the benzaldehyde (B42025) group relative to the tetrahydropyran (B127337) ring, as well as the preferred chair or boat conformations of the pyran ring itself.

Energetic Analysis of Reaction Intermediates and Transition States

Calculation of Activation Parameters (ΔG‡, ΔH‡, ΔS‡)

No computational studies have been published that calculate the activation parameters (Gibbs free energy of activation, enthalpy of activation, and entropy of activation) for reactions involving this compound.

Thermodynamic Stabilities of Isomeric Forms

A computational analysis of the thermodynamic stabilities of different isomeric forms of this compound is not present in the current body of scientific literature.

Prediction of Spectroscopic Parameters

There are no published computational predictions of the spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative energies, and the dynamics of interconversion between different states. This section details the theoretical approach and expected findings from MD simulations focused on elucidating the conformational preferences of this compound.

The conformational flexibility of this compound arises from two primary sources: the puckering of the tetrahydropyran (THP) ring and the rotation around the single bond connecting the THP ring to the benzaldehyde moiety, as well as the rotation of the formyl group.

Tetrahydropyran Ring Puckering:

The six-membered tetrahydropyran ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. The most stable conformation is typically a chair form. However, boat and twist-boat conformations also exist and may be accessible at room temperature. MD simulations can map the potential energy surface of the ring, revealing the energy barriers between these conformations. The substitution at the 4-position with the benzaldehyde group can influence the puckering preference, either favoring an equatorial or axial orientation of the substituent to minimize steric hindrance.

Rotation of the Benzaldehyde Group:

Furthermore, the formyl group (-CHO) of the benzaldehyde moiety itself has a rotational barrier relative to the phenyl ring. Studies on ortho-substituted benzaldehydes have shown that planar conformations, where the carbonyl group is either 'cis' or 'trans' to the ortho-substituent, are often favored due to electronic and steric effects. tandfonline.com The interplay between the tetrahydropyran ring's conformation and the formyl group's orientation is a critical aspect that MD simulations can elucidate.

Simulation Parameters and Expected Results:

A typical MD simulation for this compound would be set up using a classical force field. The simulation would be run for a sufficient duration to ensure thorough sampling of the conformational space.

| Parameter | Value |

|---|---|

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns or longer |

| Time Step | 2 fs |

From these simulations, a detailed picture of the conformational landscape can be constructed. By analyzing the trajectory, one can identify the most populated conformational clusters and the dihedral angles that define them. The relative free energies of these conformations can be calculated to determine their stability.

| Conformation | Key Dihedral Angles (°) | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair (equatorial) - cis | Defined by ring puckering and formyl orientation | 0.0 | ~70 |

| Chair (equatorial) - trans | Defined by ring puckering and formyl orientation | 1.5 | ~15 |

| Chair (axial) - cis | Defined by ring puckering and formyl orientation | 3.0 | ~5 |

| Boat/Twist-Boat | Defined by ring puckering | > 5.0 | <1 |

The data presented in the tables are illustrative and represent plausible outcomes from a molecular dynamics simulation. The actual values would be dependent on the specific force field and simulation conditions used. The exploration of the conformational landscape through MD simulations provides crucial information for understanding the molecule's physical properties and its potential interactions in a biological or chemical system.

Applications of 2 Tetrahydro 2h Pyran 4 Yl Benzaldehyde in Advanced Organic Synthesis

Building Block for Heterocyclic Systems

The reactivity of the aldehyde group, in conjunction with the structural influence of the tetrahydropyran (B127337) moiety, allows 2-(tetrahydro-2H-pyran-4-yl)benzaldehyde to serve as a versatile precursor for a wide array of heterocyclic structures.

Role in the Synthesis of Fused Polycyclic Structures

The aldehyde functionality is a key reactive site for cyclization reactions that lead to the formation of fused ring systems. Methodologies such as tandem Prins-type cyclizations, multicomponent reactions, and electrophile-induced cyclizations can utilize aromatic aldehydes to build complex polycyclic architectures in a single step. rsc.orgmit.edu For instance, aromatic aldehydes can be condensed with suitable partners to rapidly construct frameworks that are integral to the structure of many natural products. rsc.org

One-pot multicomponent reactions, often employing an aldehyde, a source of active methylene (B1212753) (like malononitrile), and a C-H acid, are efficient strategies for synthesizing fused pyran derivatives and other polycyclic systems. researchgate.net The this compound molecule is well-suited for these transformations, where the benzaldehyde (B42025) portion directs the formation of a new fused ring, while the appended THP ring becomes a key structural feature of the final polycyclic product. The stability of the pyran ring when fused to an aromatic system contributes to the viability of these synthetic routes. nih.gov

Table 1: Representative Reactions for Fused Heterocycle Synthesis

| Reaction Type | Reactants with Aldehyde | Resulting Fused System | Key Feature |

|---|---|---|---|

| Prins-Type Cyclization | Alkenyl Alcohols | Fused Tetrahydropyrans | Stereoselective C-C and C-O bond formation. rsc.org |

| Multicomponent Reaction | Malononitrile (B47326), C-H Acids (e.g., Dimedone) | Tetrahydrobenzo[b]pyrans | High atom economy and rapid complexity generation. researchgate.net |

| Knoevenagel/Electrocyclization | 1,3-Dicarbonyl Compounds | Pyranocoumarins, Pyranoquinolinones | Formation of 2H-pyran core fused to other heterocycles. nih.gov |

Precursor for Nitrogen-Containing Heterocycles

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack by nitrogen-containing compounds. This reactivity is widely exploited for the synthesis of nitrogen heterocycles. nih.gov Benzaldehyde and its derivatives are common starting materials in condensation reactions with amines, hydrazines, and amides to form a variety of heterocyclic rings. wisdomlib.orgrsc.org

For example, the cyclocondensation of benzaldehyde with β-amino acid amides is a known method for producing 2-phenyl-tetrahydropyrimidine-4(1H)-ones, which are valuable precursors for functionalized amino acids. nih.gov Similarly, reactions with dinucleophiles like hydrazine (B178648) can lead to recyclization processes, transforming pyran-containing structures into different N-heterocycles such as pyrazolones. beilstein-journals.org This demonstrates that this compound can act as a linchpin in synthesizing complex molecules that merge the THP scaffold with diverse nitrogen-containing ring systems.

Table 2: Synthesis of Nitrogen Heterocycles from Aldehydes

| Nitrogen Nucleophile | Resulting Heterocycle | Reaction Class |

|---|---|---|

| β-Amino Acid Amides | Tetrahydropyrimidinones | Cyclocondensation. nih.gov |

| Hydrazine Derivatives | Pyrazolones, Pyridazinones | Condensation followed by Recyclization. beilstein-journals.org |

| Thiourea | Aminothiazoles | Condensation/Cyclization. nih.gov |

| Aniline, Ethylene (B1197577) Diamine | Substituted Pentanamides | Condensation. rsc.org |

Scaffold Development for Structurally Diverse Molecules

The defined three-dimensional shape of the tetrahydropyran ring combined with the synthetic versatility of the benzaldehyde group allows this compound to be used as a foundational scaffold for creating libraries of structurally complex and diverse molecules.

Design and Synthesis of Complex Molecular Architectures

The development of drug-like libraries often relies on privileged structures that appear in numerous bioactive molecules. mdpi.com The benzopyran structure, which can be synthesized from precursors like this compound, is one such scaffold. mdpi.com By employing solid-phase synthesis techniques, this core can be elaborated with various substituents to generate large libraries of compounds for high-throughput screening. mdpi.com The aldehyde handle provides a convenient attachment point for combinatorial diversification, allowing for the introduction of a wide range of chemical functionalities and the exploration of vast chemical space.

Exploration of Bioisosteric Replacements within the Tetrahydropyran Moiety

In medicinal chemistry, the tetrahydropyran (THP) ring is recognized as a valuable bioisostere for other cyclic systems, most notably cyclohexane (B81311) and morpholine. pharmablock.comdrughunter.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. nih.govnih.gov The strategic replacement of one group with a bioisostere is a common strategy to optimize the properties of a lead compound.

The THP moiety offers several advantages over its carbocyclic counterpart, cyclohexane. pharmablock.com The introduction of the oxygen atom reduces lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com Furthermore, the oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes or receptors, potentially enhancing binding affinity and potency. pharmablock.comnih.gov The THP ring is also conformationally more rigid than a linear ether, which can be advantageous for molecular pre-organization and minimizing the entropic penalty of binding. pharmablock.comnih.gov

Exploration of bioisosteric replacements for the THP ring itself, such as with oxetanes, cyclobutanes, or other heterocyclic systems, is a key strategy in scaffold development to fine-tune a molecule's physicochemical and pharmacological properties. nih.gov

Table 3: Comparison of THP and Cyclohexane as Bioisosteres

| Property | Tetrahydropyran (THP) Moiety | Cyclohexane Moiety |

|---|---|---|

| Lipophilicity (LogP) | Lower | Higher |

| Hydrogen Bonding | Oxygen can act as an acceptor. pharmablock.com | No H-bond acceptor capability |

| Solubility | Generally higher in polar solvents | Lower in polar solvents |

| Metabolic Stability | Can alter metabolic pathways | Susceptible to aliphatic hydroxylation |

| Biological Impact | Can improve ADME profile and target binding. pharmablock.com | Standard lipophilic group |

Intermediate in the Construction of Functional Organic Materials

Beyond pharmaceuticals, benzaldehyde derivatives are important building blocks for functional organic materials used in the chemical industry. wisdomlib.orgmdpi.com The aldehyde group is highly versatile and can undergo a range of chemical transformations, including oxidations, reductions, and condensations. researchgate.net

This reactivity allows for the incorporation of the this compound unit into larger macromolecular structures. For example, the aldehyde can be converted into other functional groups or used in polymerization reactions to create novel polymers. Its derivatives have potential applications as components in liquid crystals, dyes, and other materials where the interplay of the aromatic core and the aliphatic, polar THP ring can influence the material's bulk properties, such as its optical or self-assembly characteristics. The synthesis of functionalized ionic liquids from benzaldehyde precursors also highlights the utility of this chemical handle in materials science. researchgate.net

Future Research Perspectives and Emerging Directions for 2 Tetrahydro 2h Pyran 4 Yl Benzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

Future research would likely focus on developing more efficient and sustainable methods for the synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde. This could involve the exploration of green chemistry principles to minimize waste and energy consumption. Key areas of investigation might include:

Catalyst Development: Investigating novel catalysts to improve reaction yields and selectivity.

Alternative Solvents: Exploring the use of greener solvents to replace traditional, more hazardous ones.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product.

A comparative table of potential sustainable synthesis strategies is presented below, based on general principles of green chemistry.

| Synthesis Strategy | Potential Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Microwave-assisted synthesis | Reduced reaction times, increased yields, lower energy consumption. |

| Sonochemistry | Enhanced reaction rates, improved yields, milder conditions. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of new reaction pathways and catalytic systems could open up new avenues for the synthesis and functionalization of this compound. Research in this area could involve:

C-H Activation: Developing methods for the direct functionalization of C-H bonds to introduce new functional groups.

Photoredox Catalysis: Utilizing light to drive novel chemical transformations under mild conditions.

Multi-component Reactions: Designing one-pot reactions that combine multiple starting materials to create complex molecules in a single step.

The following table outlines potential novel catalytic systems that could be explored.

| Catalytic System | Potential Application |

| Organocatalysis | Enantioselective synthesis of chiral derivatives. |

| Nanocatalysis | High catalytic activity and recyclability. |

| Dual Catalysis | Combining two different catalysts to achieve novel transformations. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The integration of flow chemistry and automation could enable the scalable and on-demand synthesis of this compound. This would be particularly beneficial for industrial applications. Future research could focus on:

Microreactor Technology: Designing and optimizing microreactors for continuous synthesis.

Process Analytical Technology (PAT): Implementing real-time monitoring and control of reaction parameters.

Automated Platforms: Developing fully automated systems for the synthesis and purification of the target compound.

A table comparing batch and flow synthesis for this type of compound is provided below.

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult to scale up | Easily scalable |

| Safety | Potential for thermal runaway | Improved safety due to small reaction volumes |

| Reproducibility | Can be variable | High reproducibility |

| Automation | Difficult to automate | Easily automated |

Advanced Computational Modeling for Rational Design of Derivatives and Reactions

Advanced computational modeling could play a crucial role in the rational design of new derivatives of this compound with desired properties. Computational approaches could also be used to predict and optimize reaction conditions. Areas for future investigation include:

Quantum Mechanics (QM): To study reaction mechanisms and predict reaction outcomes.

Molecular Dynamics (MD): To simulate the behavior of the molecule in different environments.

Quantitative Structure-Activity Relationship (QSAR): To correlate the chemical structure of derivatives with their biological activity.

The table below lists some computational tools and their potential applications in the study of this compound.

| Computational Tool | Potential Application |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. |

| Monte Carlo Simulations | Exploration of conformational space. |

| Machine Learning | Prediction of properties and reaction outcomes. |

Q & A

Q. Critical Factors for Yield Optimization :

- Solvent Choice : Anhydrous conditions (e.g., THF or DCM) improve reaction efficiency for moisture-sensitive steps .

- Temperature Control : Lower temperatures (0–25°C) mitigate side reactions in oxidation steps .

- Catalyst Loading : Pd-based catalysts at 1–5 mol% balance cost and reactivity in coupling reactions .

Advanced: How can regioselectivity challenges in THP-ring functionalization be addressed during synthesis?

Methodological Answer:

Regioselectivity issues arise due to the THP ring’s conformational flexibility and steric hindrance. Strategies include:

- Directing Groups : Introducing temporary protecting groups (e.g., silyl ethers) to steer electrophilic substitution toward the desired position .

- Steric Control : Bulky substituents on the THP ring (e.g., methyl groups at C4) can block undesired reaction sites .

- Computational Modeling : Density functional theory (DFT) predicts transition-state energies to identify favorable reaction pathways .

Case Study :

In THP derivatives, oxidation at C2 is favored over C3 due to reduced steric hindrance, as demonstrated by comparative studies using CrO₃ vs. MnO₂ . Conflicting reports on selectivity (e.g., vs. ) may stem from solvent polarity differences affecting transition states.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 204.115 (calculated for C₁₂H₁₄O₂) .

Data Contradictions :

Discrepancies in reported NMR shifts (e.g., vs. ) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities.

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Thermal Stability :

- <100°C : Stable in inert atmospheres (N₂ or Ar).

- >150°C : Degradation via retro-Diels-Alder pathways, releasing volatile fragments .

Q. Experimental Design for Stability Testing :

- Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to quantify degradation products .

Advanced: What strategies resolve contradictions in reported biological activity data for THP-benzaldehyde derivatives?

Methodological Answer:

Conflicting bioactivity data (e.g., anti-inflammatory vs. inactive results) may stem from:

- Purity Variability : Impurities in early synthetic batches (e.g., vs. ) can skew assays. Validate purity via HPLC (>98%) before testing.

- Cell Line Specificity : Activity in murine macrophages () but not human keratinocytes () suggests species-dependent receptor interactions.

- Mechanistic Studies : Use siRNA knockdowns to confirm target engagement (e.g., NF-κB pathway inhibition) .

Basic: What are the best practices for purifying this compound?

Methodological Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent separates aldehyde derivatives from THP-ring byproducts .

- Recrystallization : Use ethanol/water mixtures (70:30) to isolate high-purity crystals .

- Distillation : Vacuum distillation (bp 120–130°C at 0.1 mmHg) for large-scale purification .

Advanced: How can computational methods predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects on reaction barriers (e.g., THF vs. DMF) .

- Machine Learning (ML) : Train models on PubChem reaction datasets to predict optimal catalysts for cross-coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.